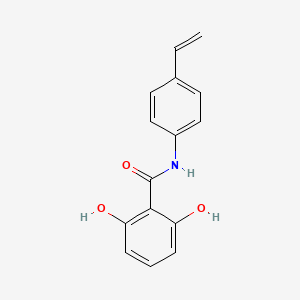
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide is an organic compound that features a benzamide core with two hydroxyl groups at the 2 and 6 positions and an ethenylphenyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethenylphenyl)-2,6-dihydroxybenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-ethenylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions at the hydroxyl groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(4-ethylphenyl)-2,6-dihydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学研究应用
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-ethenylphenyl)-2,6-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the amide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The ethenyl group may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- N-(4-bromophenyl)-2,6-dihydroxybenzamide
- N-(4-methylphenyl)-2,6-dihydroxybenzamide
- N-(4-nitrophenyl)-2,6-dihydroxybenzamide
Uniqueness
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
606143-18-4 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)16-15(19)14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19) |
InChI 键 |
ZUMNVBXSQDTEHO-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


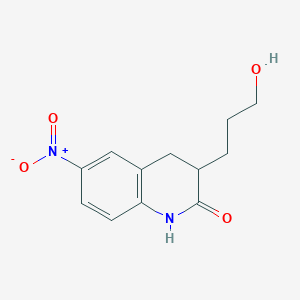
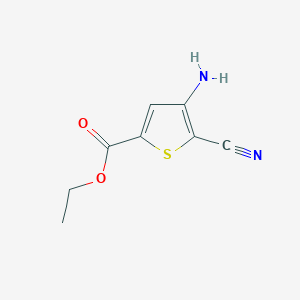
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)

![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)

![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
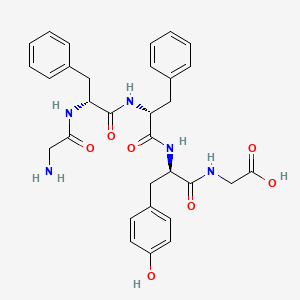
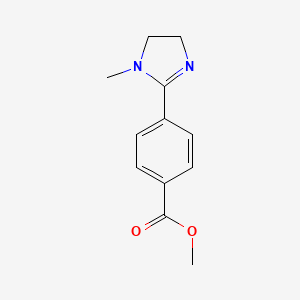


![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)

